p-Chloromethyl-methoxy-calix[4]arene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDKRIMIXMVMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446281 | |
| Record name | p-Chloromethyl-methoxy-calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139934-98-8 | |
| Record name | p-Chloromethyl-methoxy-calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of P Chloromethyl Methoxy Calix 1 Arene
Post-Synthetic Modifications and Functional Group Interconversions of p-Chloromethyl-methoxy-calix[1]arene
Nucleophilic Substitution Reactions Utilizing Chloromethyl Functionality
The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism. This reactivity is a cornerstone for the functionalization of the calix researchgate.netarene upper rim, allowing for the introduction of a wide array of functional groups. Various classes of nucleophiles, including those based on nitrogen, oxygen, sulfur, and phosphorus, have been successfully employed to displace the chloride ion, thereby creating new carbon-heteroatom bonds.
For instance, the reaction with sodium azide (B81097) is a common and efficient method to introduce the azidomethyl group. This azide derivative serves as a crucial intermediate, which can be subsequently converted into amines via reduction or used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach complex molecular fragments. nih.govnih.gov Similarly, primary and secondary amines, as well as thiols and phosphites, can act as effective nucleophiles. The Arbuzov reaction with trialkyl phosphites is a classic method to install a phosphonate (B1237965) ester group, which upon hydrolysis yields phosphonic acids. researchgate.netnih.gov These phosphonated calixarenes are of significant interest for their ability to complex with metal ions and for their applications in materials science and biomedicine. researchgate.net
The following table summarizes representative nucleophilic substitution reactions performed on chloromethylated calixarenes, demonstrating the versatility of this synthetic handle.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloromethylated Calixarenes
| Nucleophile | Reagent Example | Product Functional Group | Reaction Type | Reference |
|---|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | S(_N)2 | nih.gov |
| Amine | Ammonia, Primary/Secondary Amines | Aminomethyl (-CH₂NR₂) | S(_N)2 | nih.gov |
| Thiol | Thiourea (B124793) followed by hydrolysis | Thiomethyl (-CH₂SH) | S(_N)2 | nih.gov |
| Phosphite (B83602) | Triethyl phosphite (P(OEt)₃) | Diethyl phosphonatomethyl [-CH₂P(O)(OEt)₂] | Arbuzov Reaction | researchgate.net |
Strategic Bridging Approaches Employing Chloromethyl Groups
The chloromethyl groups on the calix researchgate.netarene platform are instrumental in the synthesis of bridged and dimeric structures. By using calixarenes bearing two chloromethyl groups, typically in distal (1,3) positions, intramolecular or intermolecular bridges can be constructed through reactions with bifunctional nucleophiles. This strategy leads to the formation of more rigid cavities, molecular capsules, and complex host-guest systems. nih.gov
Intramolecular bridging involves reacting a bis(chloromethyl)calixarene with a dinucleophile, such as a diamine, a dithiol, or a diol, under high-dilution conditions to favor ring closure. The length and flexibility of the bridging chain are critical factors that determine the geometry and size of the resulting cavity. nih.gov This approach has been used to create sophisticated molecular receptors with enhanced selectivity for specific guest molecules.
Intermolecular bridging occurs when two separate bis(chloromethyl)calixarene units are linked together by a bifunctional reagent, leading to the formation of calixarene (B151959) dimers or "molecular tweezers." Alternatively, a bis(chloromethyl)calixarene can be reacted with a calixarene bearing two nucleophilic sites (e.g., a diol) to form a heterodimer. These larger assemblies possess unique recognition properties, capable of encapsulating larger guest species or participating in the formation of supramolecular polymers.
Table 2: Strategic Bridging Approaches Using Chloromethylated Calixarenes
| Bridging Strategy | Reactants | Linkage Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Intramolecular Bridging | 1,3-Bis(chloromethyl)calixarene + Diamine | Amine/Amide | Capped Calixarene | nih.gov |
| Intramolecular Bridging | 1,3-Bis(chloromethyl)calixarene + Dithiol | Thioether | Thia-bridged Calixarene | nih.gov |
| Intermolecular Dimerization | 2x Bis(chloromethyl)calixarene + Dithiol | Thioether | Calixarene Dimer | nih.gov |
Development of Diverse Derivative Libraries from the Core Scaffold
The p-chloromethyl-methoxy-calix researchgate.netarene is an ideal starting platform for the generation of diverse derivative libraries. The ease with which the chloromethyl group undergoes substitution allows for the parallel synthesis of a wide range of compounds from a single, common intermediate. This combinatorial approach is highly valuable in fields such as drug discovery, sensor development, and catalysis, where screening a library of related compounds can rapidly identify candidates with desired properties. nih.govfrontiersin.orgchemrxiv.org
The synthetic strategy begins with the chloromethylated calixarene, which acts as a branching point. By treating this core scaffold with a variety of nucleophiles, a first-generation library of calixarenes with different functionalities (e.g., amines, azides, thiols, esters, ethers, phosphonates) is produced. These new functionalities can then be subjected to further chemical transformations. For example, an azide derivative can be converted to a triazole via click chemistry, an amine can be acylated to form a series of amides, and an ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines. nih.gov
This multi-step, divergent synthetic approach enables the systematic modification of the calixarene's physical and chemical properties, such as solubility, binding affinity, and catalytic activity. By varying the functional groups at the upper rim, chemists can fine-tune the molecular recognition capabilities of the calixarene cavity to target specific ions or neutral guest molecules. chemrxiv.orgchemrxiv.org The development of such libraries is a powerful tool for exploring the vast chemical space accessible from the calixarene scaffold and for discovering new functional supramolecular systems. frontiersin.org
Table 3: Functional Group Transformations for Derivative Library Development
| Starting Group | Reagent/Reaction | Resulting Functional Group | Potential for Further Diversification | Reference |
|---|---|---|---|---|
| -CH₂Cl | Sodium Azide (NaN₃) | -CH₂N₃ (Azide) | Click Chemistry (Triazoles), Reduction (Amines) | nih.gov |
| -CH₂Cl | Phthalimide, then Hydrazine | -CH₂NH₂ (Primary Amine) | Acylation (Amides), Alkylation (Secondary/Tertiary Amines) | nih.gov |
| -CH₂Cl | Sodium Cyanide (NaCN) | -CH₂CN (Nitrile) | Hydrolysis (Carboxylic Acid), Reduction (Amine) | frontiersin.org |
| -CH₂N₃ | Alkyne, Cu(I) catalyst | -CH₂-Triazole-R | Variation of the alkyne 'R' group | nih.gov |
| -CH₂NH₂ | Acyl Chloride (RCOCl) | -CH₂NHCOR (Amide) | Variation of the acyl 'R' group | nih.gov |
Conformational Analysis and Structural Preorganization of P Chloromethyl Methoxy Calix 1 Arene Systems
Atropisomerism and Inherent Conformational Preferences in Calixnih.govarenes
The conformational landscape of calix nih.govarenes is defined by atropisomerism, a form of stereoisomerism arising from hindered rotation around single bonds. In this case, the rotation of the phenol (B47542) units through the central annulus of the macrocycle is restricted. This restriction gives rise to four principal, stable conformations (or conformers): the cone, partial-cone (paco), 1,2-alternate, and 1,3-alternate. nih.govresearchgate.netresearchgate.net
Cone: All four phenolic units are oriented on the same side of the plane defined by the methylene (B1212753) bridges, creating a distinct basket shape. In parent calix nih.govarenes, this conformation is significantly stabilized by a cyclic array of intramolecular hydrogen bonds between the lower-rim hydroxyl groups. chemrxiv.orgresearchgate.net
Partial-Cone: One of the four phenolic units is inverted and points in the opposite direction to the other three. chemrxiv.orgresearchgate.net
1,2-Alternate: Two adjacent phenolic units are oriented in one direction, while the other two adjacent units are oriented in the opposite direction. researchgate.netchemistryviews.org
1,3-Alternate: Two opposite phenolic units point in one direction, while the other two opposite units are inverted. chemrxiv.orgresearchgate.net
While the cone is typically the most stable form for unsubstituted calix nih.govarenes, functionalization of the hydroxyl groups disrupts the stabilizing hydrogen-bond network. chemrxiv.org This allows other conformers to become more accessible. For certain substituted systems, theoretical calculations and experimental evidence have shown that the partial cone conformation can represent the global thermodynamic minimum. chemistryviews.org The interconversion between these conformers can occur in solution, with the energy barriers depending heavily on the nature of the substituents and the solvent. chemistryviews.orgedpsciences.org
Influence of p-Chloromethyl and Methoxy (B1213986) Substituents on Conformational Dynamics and Stability
The conformational preferences and the rate of interconversion in p-chloromethyl-methoxy-calix nih.govarene are dictated by the interplay between the substituents on both rims. chemrxiv.orgnih.gov
The methoxy groups on the lower rim play a crucial role in conformational locking. It is well-established that when the alkyl groups on the lower-rim phenolic oxygens are larger than ethyl, the calixarene (B151959) structure becomes conformationally rigid, and the conformer is "fixed" based on the conditions used during the functionalization process. researchgate.netutwente.nl Since the methyl group (of the methoxy substituent) is smaller than an ethyl group, p-chloromethyl-methoxy-calix nih.govarene may retain some degree of conformational flexibility, particularly at elevated temperatures. researchgate.net However, the replacement of the hydroxyl groups with methoxy groups eliminates the strong, stabilizing intramolecular hydrogen bonds that favor the cone conformation in the parent molecule.
The p-chloromethyl groups on the upper rim also exert a significant influence. These groups add steric bulk to the upper rim and modify the electronic properties of the aromatic rings. The steric hindrance introduced by the p-chloromethyl substituents can affect the relative stability of the different conformers and influence the energy barrier for the rotation of the aryl units. chemistryviews.org The specific conformation adopted by the macrocycle is therefore a result of the combined steric and electronic effects of both the upper-rim p-chloromethyl and lower-rim methoxy substituents, which together define the most energetically favorable three-dimensional arrangement. nih.govacs.org
Methodologies for Investigating Conformational Features
A combination of spectroscopic and analytical techniques is employed to elucidate the precise three-dimensional structure and conformational dynamics of calix nih.govarene derivatives like p-chloromethyl-methoxy-calix nih.govarene. chemrxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for determining the conformational structure of calix nih.govarenes in solution. chemrxiv.orgedpsciences.org Both ¹H and ¹³C NMR provide distinct "fingerprints" for each conformer based on the molecule's symmetry. chemrxiv.orgresearchgate.net
The most diagnostic signals in the ¹H NMR spectrum are those of the methylene protons (Ar-CH₂-Ar) that bridge the phenolic units.
In the highly symmetric cone conformation, these protons are diastereotopic and typically appear as a pair of doublets, each integrating to four protons, with a large geminal coupling constant (J ≈ 13-14 Hz). researchgate.net
The 1,3-alternate conformation, which also possesses high symmetry, usually shows a sharp singlet for the eight methylene protons.
The less symmetric partial-cone and 1,2-alternate conformations exhibit more complex spectra, often with multiple pairs of doublets or singlets corresponding to the different chemical environments of the methylene bridges.
Table 1: Characteristic ¹H NMR Signals for Methylene Protons (Ar-CH₂-Ar) in Calix nih.govarene Conformers
| Conformation | Symmetry | Expected ¹H NMR Pattern for Methylene Protons |
|---|---|---|
| Cone | C₄ᵥ | A pair of doublets (AX system) |
| Partial-Cone | Cₛ | Three pairs of doublets and two singlets, or other complex patterns |
| 1,2-Alternate | C₂ₕ | Two pairs of doublets |
| 1,3-Alternate | D₂d | A sharp singlet |
Note: The exact patterns can be influenced by solvent and temperature.
X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. researchgate.netnih.gov This technique yields precise information about bond lengths, bond angles, and the spatial arrangement of the atoms within the crystal lattice. chemrxiv.org For calix nih.govarenes, single-crystal X-ray diffraction has been instrumental in confirming the cone, partial-cone, and alternate conformations. rsc.org
It is frequently observed that in the solid state, calix nih.govarenes adopt a distorted version of the cone known as the pinched cone (C₂ᵥ symmetry), where two opposite aromatic rings are nearly parallel while the other two are flattened out. utwente.nlacs.orgacs.org This conformation is a common feature in crystal structures. utwente.nl It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces or the inclusion of solvent molecules and is not necessarily the most stable conformation present in solution. researchgate.net In some cases, reversible, temperature-induced single-crystal-to-single-crystal (SCSC) transformations have been observed, where the calixarene molecule switches between different conformations within the crystal. rsc.org
While NMR and X-ray crystallography are the primary tools for conformational assignment, other spectroscopic methods provide valuable supporting data.
Fourier-Transform Infrared (FTIR) Spectroscopy is mainly used to confirm the functional groups present in the molecule. mdpi.com For p-chloromethyl-methoxy-calix nih.govarene, the FTIR spectrum would verify the successful derivatization by showing:
The absence of a broad O-H stretching band (around 3100-3400 cm⁻¹), which confirms the etherification of all phenolic hydroxyls.
The presence of C-O-C stretching vibrations for the methoxy ether linkages.
Characteristic bands for the aromatic rings and the C-H stretches of the methylene and methyl groups.
A band corresponding to the C-Cl vibration of the chloromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. Calix nih.govarenes typically exhibit strong absorption bands in the ultraviolet region, generally between 250 nm and 300 nm, arising from the π-π* transitions of the phenolic units. researchgate.netresearchgate.net Theoretical calculations and experimental data show that the different conformers can have slightly different absorption maxima and intensities. researchgate.net This is because the conformation affects the degree of electronic communication and spatial interaction between the aromatic chromophores. The cone conformer, for example, often shows the most pronounced absorption maxima at the lowest wavelength compared to other conformers. researchgate.net
Table 2: General Spectroscopic Data for Characterization of Substituted Calix nih.govarenes
| Technique | Region/Signal | Interpretation |
|---|---|---|
| FTIR | ~3100-3400 cm⁻¹ | Absence indicates complete lower-rim etherification (no -OH) |
| ~1450 cm⁻¹ | Methylene bridge (-CH₂-) vibrations | |
| ~1100-1250 cm⁻¹ | Aryl-O-C stretching (methoxy group) |
| UV-Vis | ~250-300 nm | π-π* transitions of the aromatic rings; position can be conformation-dependent |
Strategies for Conformational Immobilization and Rigidification of Calixnih.govarene Scaffolds
The ability to "lock" a calix nih.govarene into a single, desired conformation is critical for its use as a precisely defined molecular scaffold in host-guest chemistry and materials science. chemistryviews.org Several strategies have been developed to achieve this conformational immobilization.
The most common and effective method is the alkylation or acylation of the lower-rim hydroxyl groups with bulky substituents . nih.gov Introducing groups that are larger than an ethyl group, such as propyl, benzyl, or tosyl groups, creates significant steric hindrance that prevents the phenolic rings from rotating through the central annulus. researchgate.netutwente.nl This effectively freezes the conformation that was present or favored during the chemical reaction. researchgate.net While the methoxy groups in p-chloromethyl-methoxy-calix nih.govarene are relatively small, the conditions of synthesis can still favor the formation of one conformer over others, which may then be isolated.
Other powerful strategies for rigidification include:
Intramolecular Bridging: Covalently linking the phenolic units restricts their movement. This can be done by bridging two adjacent or two opposite hydroxyl groups on the lower rim, often with polyether chains to create calix-crowns. nih.gov Similarly, bridging can be performed on the upper rim by connecting two para-positions. rsc.org
Noncovalent Interactions: In specifically designed systems, intramolecular hydrogen bonds between substituents on the upper rim can lock the scaffold into a pinched cone conformation. utwente.nl
Metal Coordination: The coordination of metal ions to donor groups on the calixarene can fix the ligand in a particular geometry. researchgate.net
These strategies allow chemists to select and isolate a single atropisomer, providing a rigid and preorganized cavity for specific molecular recognition tasks. rsc.org
Supramolecular Recognition and Host Guest Chemistry of P Chloromethyl Methoxy Calix 1 Arene Scaffolds
Fundamental Principles of Molecular Recognition by Calixrsc.orgarene-Based Receptors
Calix rsc.orgarenes are synthetic macrocycles formed from the condensation of four phenolic units linked by methylene (B1212753) bridges. acs.org Their ability to act as host molecules in supramolecular chemistry stems from a unique combination of structural features. rsc.org The core of their recognition capability lies in a well-defined, three-dimensional cavity. acs.orgmdpi.com This cavity, formed by the aromatic walls of the phenol (B47542) units, is electron-rich and hydrophobic, making it suitable for encapsulating guest molecules through van der Waals forces, hydrophobic interactions, and π-π or CH-π stacking interactions. rsc.orgnih.gov
A critical aspect of calix rsc.orgarene chemistry is its conformational flexibility. The molecule can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. mdpi.comnih.gov The cone conformation, where all phenolic units point in the same direction, creates a distinct basket shape and is often energetically favored due to a cyclic array of hydrogen bonds at the lower rim. researchgate.net However, derivatization can lock the molecule into other conformations, such as the 1,3-alternate, which presents a different geometry for guest binding. nih.govrsc.org This conformational control is a powerful tool for designing receptors with high selectivity.
The true versatility of calix rsc.orgarenes, including the p-Chloromethyl-methoxy-calix rsc.orgarene scaffold, comes from the ease of chemical modification at both the "upper rim" (the p-positions of the phenols) and the "lower rim" (the hydroxyl groups). rsc.orgutwente.nl The methoxy (B1213986) groups on the lower rim of the title compound provide a pre-organized site for cation coordination. Simultaneously, the chloromethyl groups on the upper rim serve as reactive handles for introducing a wide array of functional groups, enabling the creation of highly specific receptors for anions, ion pairs, or neutral molecules. rsc.orgutwente.nl This dual functionality allows for the rational design of sophisticated hosts where binding properties like affinity and selectivity are precisely controlled.
Host-Guest Complexation with Ionic Species
The p-Chloromethyl-methoxy-calix rsc.orgarene framework is an excellent starting point for creating receptors tailored for various ionic species. By leveraging the inherent properties of the lower rim and functionalizing the upper rim, highly selective hosts for cations, anions, and ion pairs can be developed.
Cation Recognition and Binding Affinity Studies
The lower rim of p-Chloromethyl-methoxy-calix rsc.orgarene, featuring ether (methoxy) groups, is well-suited for binding cations. The oxygen atoms of these groups can coordinate with metal ions, while the aromatic cavity provides a stabilizing cation-π interaction. tandfonline.com Calix rsc.orgarene ether and ester derivatives are well-documented as excellent and selective extractants for alkali metal cations. acs.org The size of the calix rsc.orgarene cavity, defined by the four phenol units and the lower-rim substituents, makes it particularly effective for binding sodium ions (Na⁺). mdpi.com
The binding affinity and selectivity are highly dependent on the solvent and the specific functional groups present. nih.gov For instance, studies on calix rsc.orgarene derivatives with carbonyl functional groups at the lower rim have shown that the complexation of Na⁺ is often the most enthalpically favorable, which is attributed to the optimal size compatibility between the cation and the macrocycle's binding site. nih.gov The introduction of additional binding sites, such as tertiary-amide functionalities alongside phenanthridine (B189435) groups, has been shown to significantly enhance cation affinity compared to simple ester derivatives. nih.gov
Below is a table summarizing the thermodynamic data for the complexation of alkali metal cations with a related tertiary-amide-based calix rsc.orgarene derivative (L1) in acetonitrile (B52724) (MeCN), which demonstrates these principles.
| Cation | log(K/M⁻¹) | ΔrG° (kJ mol⁻¹) | ΔrH° (kJ mol⁻¹) | TΔrS° (kJ mol⁻¹) |
| Li⁺ | 11.00 | -62.79 | -33.66 | 28.65 |
| Na⁺ | 10.32 | -58.90 | -54.74 | 4.16 |
| K⁺ | 8.01 | -45.72 | -36.46 | 9.26 |
| Rb⁺ | 6.80 | -38.81 | -29.21 | 9.60 |
| Cs⁺ | 6.13 | -34.99 | -28.91 | 6.08 |
| Table based on data for a related calix rsc.orgarene derivative L1 in MeCN at 25 °C. nih.gov |
This data illustrates the high stability of the complexes, particularly with smaller cations like Li⁺ and Na⁺, driven by favorable enthalpic contributions. nih.gov
Anion Recognition and Selectivity Mechanisms
While the unmodified calixarene (B151959) core is not suited for anion binding, the p-chloromethyl groups on the upper rim of p-Chloromethyl-methoxy-calix rsc.orgarene provide a convenient anchor point for installing anion-recognition moieties. Synthetic receptors for anions typically rely on hydrogen-bond donors to interact with the guest. semanticscholar.org Urea (B33335) and thiourea (B124793) groups are particularly effective due to their acidic N-H protons, which form strong and directional hydrogen bonds. nih.govacs.org
By converting the chloromethyl groups into urea functionalities, the calix rsc.orgarene scaffold is transformed into a powerful anion receptor. nih.govrsc.org The pre-organized cavity of the calixarene holds the urea groups in a specific orientation, creating a binding pocket that can be highly selective for certain anions. The binding strength generally correlates with the basicity of the anion. nih.govacs.org Studies on diureido-calix rsc.orgarenes have shown high binding constants, especially for carboxylates, in nonpolar solvents. rsc.org
The conformation of the calix rsc.orgarene is also crucial. Receptors fixed in the 1,3-alternate conformation can be surprisingly efficient ligands for anion recognition, sometimes outperforming their cone-shaped counterparts. nih.govrsc.org The binding process is often monitored by ¹H NMR titration, where the addition of an anionic guest causes a significant downfield shift of the urea N-H proton signals, indicating complexation. nih.govbeilstein-journals.org
The following table presents association constants (Kₐ) for the complexation of various anions by a di-ureido-calix rsc.orgarene derivative in its 1,3-alternate conformation, highlighting its affinity for carboxylates.
| Anion | Kₐ (M⁻¹) in CDCl₃ | Kₐ (M⁻¹) in 1% DMSO-d₆ in CDCl₃ |
| Cl⁻ | 10,800 | 1,800 |
| Br⁻ | 2,800 | 500 |
| I⁻ | 1,100 | <10 |
| HSO₄⁻ | 2,700 | 1,300 |
| Acetate | >10⁵ | 11,000 |
| Benzoate | >10⁵ | 16,000 |
| Table based on data for a related 1,3-alternate diureido-calix rsc.orgarene. rsc.org |
Ion-Pair Recognition and Cooperative Binding Phenomena
Ditopic receptors, capable of binding both a cation and an anion simultaneously, can be constructed from the p-Chloromethyl-methoxy-calix rsc.orgarene scaffold. rsc.orgnih.gov These systems typically feature cation-binding sites on the lower rim (the methoxy ethers) and anion-binding sites on the upper rim (e.g., urea groups derived from the chloromethyl substituents). nih.gov
A key feature of these receptors is cooperative binding, where the binding of one ion enhances the affinity for its counter-ion. rsc.org For example, the complexation of a cation like K⁺ or Na⁺ in the lower rim can induce a conformational change that pre-organizes the anion-binding sites on the upper rim, leading to a stronger interaction with the anion. This allosteric effect results in significantly higher binding constants for the ion pair than for the individual ions. acs.org One study on a calix rsc.orgsemitube receptor with urea groups demonstrated anion binding enhancements of over thirty-fold for bromide when its cation partner was present. rsc.orgnih.gov
These heteroditopic hosts have proven to be highly efficient for the recognition of salts, with the binding process influenced by both the cation and the anion. nih.govacs.org The development of such systems opens new avenues in the molecular recognition of ion pairs and their applications. nih.gov
Encapsulation and Recognition of Neutral Molecules
The hydrophobic cavity of calix rsc.orgarenes makes them effective hosts for a variety of small, neutral organic molecules. mdpi.com The p-Chloromethyl-methoxy-calix rsc.orgarene scaffold, with its defined cavity and functional rims, participates in this type of host-guest chemistry, primarily through non-covalent interactions.
Interaction with Small Organic Guest Molecules
The encapsulation of neutral guests within the calix rsc.orgarene cavity is driven by a combination of forces, including hydrophobic effects, van der Waals forces, and CH-π interactions between the guest and the aromatic panels of the host. nih.gov The size and shape of the host's cavity and the guest molecule are critical factors for stable complex formation. nih.gov
The substitution of methoxy groups at the lower rim can influence the conformation, sometimes favoring a "pinched cone" structure which alters the geometry of the binding pocket. researchgate.net Molecular dynamics simulations have shown that solvent molecules, such as dichloromethane, can reside within the cavity of calix rsc.orgarene-containing polymers, with frequent exchange between the cavity and the bulk solvent. nih.gov
¹H NMR spectroscopy is a primary tool for studying these host-guest complexes. Upon encapsulation, the guest molecule experiences the shielding environment of the aromatic cavity, resulting in a characteristic upfield shift of its proton signals. acs.org This phenomenon has been observed for a range of guests, including alcohols, ketones, nitriles, and chlorinated solvents like chloroform. researchgate.net The formation of stable complexes with small organic molecules underscores the role of the calix rsc.orgarene framework as a versatile receptor platform, extending beyond ionic species. mdpi.com
Molecular Interactions with Biologically Relevant Substrates (excluding clinical outcomes)
The calix researchgate.netarene scaffold, due to its unique basket-like architecture, serves as a versatile platform for interacting with a variety of biologically relevant molecules. While direct studies on p-chloromethyl-methoxy-calix researchgate.netarene are specific, the extensive research on analogous calix researchgate.netarene derivatives provides significant insight into its potential interactions. These interactions are predicated on the ability of the calixarene's hydrophobic cavity and its functionalized rims to engage in non-covalent bonding with substrates.
Derivatives such as p-sulfonatocalix researchgate.netarenes have been shown to interact with components of cell membranes. acs.org Molecular dynamics simulations suggest that these water-soluble calixarenes primarily interact with the polar head groups of lipid membranes through electrostatic and van der Waals forces. acs.org This interaction can induce conformational changes in the lipid tails without direct contact, affecting the membrane's mechanical properties like fluidity and stiffness. acs.org For instance, interactions have been noted with the phosphate (B84403) groups and cholesterol in model membranes. acs.org
The functional groups on the calixarene rim are crucial in defining its interaction profile. Resorcinarenes, which are structural analogues of calixarenes, have been functionalized to interact with bacterial membranes. mdpi.com The nature of these interactions, which can disrupt membrane structure and fluidity, is highly dependent on the functional groups appended to the macrocycle. mdpi.com This highlights the potential for the chloromethyl groups of p-chloromethyl-methoxy-calix researchgate.netarene to be modified to target specific biological surfaces.
Furthermore, calixarenes can form inclusion complexes with various small organic molecules and ions that are biologically significant. The complexation of organophosphorus compounds, which include nerve agents, has been studied with water-soluble p-sulfonatocalix researchgate.netarenes. nih.gov These studies show that even with low affinity, complex formation occurs, driven by the hydrophobic inclusion of the guest's aliphatic groups into the calixarene cavity. nih.gov Calixarene derivatives have also been designed to interact with specific biomolecules like povidone-iodine (PVPI), where they can form supramolecular assemblies that stabilize the iodine complex through non-covalent interactions. mdpi.com The calixarene cavity and its micellar structure play a key role in this effective interaction. mdpi.com
The table below summarizes representative interactions of calixarene scaffolds with biological substrates, illustrating the versatility of this molecular platform.
| Calixarene Derivative | Biological Substrate | Observed Interaction Type |
| p-Sulfonatocalix researchgate.netarene | Model Cell Membranes | Interaction with polar headgroups (phospholipids, cholesterol) via van der Waals and electrostatic forces. acs.org |
| Resorcinarene Derivatives | Bacterial Membranes | Disruption of membrane structure and fluidity, leading to increased permeability. mdpi.com |
| p-Sulfonatocalix[4/6]arenes | Organophosphorus Compounds | 1:1 host-guest complex formation driven by hydrophobic inclusion of aliphatic groups. nih.gov |
| Amphiphilic p-Sulfonato-calix researchgate.netarene | Povidone Iodine (PVPI) | Formation of nanoaggregates through non-covalent supramolecular interactions. mdpi.com |
Elucidation of Driving Forces in Host-Guest Interactions: Hydrogen Bonding, Electrostatic, π-π Stacking, and Hydrophobic Effects
The formation of stable host-guest complexes by p-chloromethyl-methoxy-calix researchgate.netarene and its analogues is governed by a combination of non-covalent interactions. The interplay and dominance of these forces dictate the stability and selectivity of the complex. The rigid, cone-shaped cavity, enforced by the methoxy groups on the lower rim, provides a pre-organized environment for guest binding.
Hydrogen Bonding: This is a critical driving force, particularly when the calixarene is functionalized with hydrogen bond donor or acceptor groups. For example, calix researchgate.netarenes modified with ureido groups at the upper rim form well-preorganized cavities that can bind anions through multiple, synchronous hydrogen bonds with the NH groups. nih.gov The ability of solvent molecules to compete for these hydrogen bonds can significantly influence the structure and stability of the resulting complex. nih.gov While the p-chloromethyl-methoxy-calix researchgate.netarene itself is not a strong hydrogen bond donor, the chloromethyl groups can be readily converted to functionalities like amides or ureas that are capable of such interactions.
π-π Stacking: This interaction is crucial for the binding of aromatic guests. It involves the stacking of the guest's aromatic ring with the phenolic panels of the calixarene host. A parallel-displaced arrangement is often preferred over a face-to-face orientation. chemrxiv.org This preference is driven by a balance between Pauli repulsion and dispersion forces rather than purely by electrostatics. chemrxiv.org In some cases, calixarenes with expanded aromatic systems can self-assemble into dimers stabilized by significant π-π stacking interactions between the host molecules themselves. nih.gov
Hydrophobic Effect: For interactions in aqueous media, the hydrophobic effect is a primary driving force. Water-soluble calixarenes, such as p-sulfonatocalixarenes, form inclusion complexes with neutral or nonpolar guests by encapsulating them within their hydrophobic cavities, thereby minimizing the disruption of the hydrogen-bonding network of the surrounding water molecules. nih.gov This effect is fundamental to the binding of many small organic molecules and the aliphatic portions of larger biological substrates. nih.govnankai.edu.cn
Methodologies for Quantifying Host-Guest Interactions
To understand the strength, stoichiometry, and thermodynamics of host-guest complexation involving calix researchgate.netarene scaffolds, a suite of analytical techniques is employed. These methods provide quantitative data on the binding process.
Spectroscopic Titration Experiments (NMR, UV-Vis, Fluorescence)
Spectroscopic titrations are powerful methods for studying host-guest interactions in solution. They involve monitoring changes in a spectroscopic signal of the host or guest upon incremental addition of the other component.
Nuclear Magnetic Resonance (NMR) Titration: ¹H NMR spectroscopy is widely used to probe complex formation. The chemical shifts of protons on both the host and guest molecules are sensitive to their chemical environment. Upon complexation, changes in these shifts are observed, particularly for the protons within or near the binding site. cas.czchemrxiv.org By monitoring the chemical shift of a specific proton as a function of the guest (or host) concentration, a binding isotherm can be constructed. Fitting this data to a suitable binding model (e.g., 1:1, 1:2) allows for the determination of the association constant (Kₐ). utwente.nl NMR can also provide valuable structural information about the complex in solution, such as the conformation of the calixarene and the orientation of the guest within the cavity. researchgate.netmdpi.com
UV-Vis Absorption Titration: This technique is applicable when the host or guest contains a chromophore whose electronic absorption spectrum changes upon complexation. researchgate.net The formation of a host-guest complex alters the electronic environment of the chromophore, leading to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity (a hyperchromic or hypochromic effect). cnr.itresearchgate.net By plotting the change in absorbance at a specific wavelength against the titrant concentration, the binding constant and stoichiometry can be calculated. researchgate.netnih.gov
Fluorescence Titration: This is a highly sensitive method used when the host (or guest) is fluorescent. The binding event can alter the fluorescence properties, such as intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime. nih.govnih.govnih.gov For example, complexation of a guest within the cavity of a fluorescent calixarene can lead to fluorescence quenching. nih.gov The magnitude of this change is related to the concentration of the formed complex. Titration data is analyzed to yield binding constants, often for very strong interactions that are difficult to measure by other means. nih.govnih.gov
The table below provides examples of association constants determined for various calix researchgate.netarene systems using these spectroscopic techniques.
| Host | Guest | Method | Solvent | Association Constant (Kₐ, M⁻¹) |
| Calix researchgate.netarene-porphyrin conjugate | Cl⁻ | UV-Vis | Dichloromethane | 3.0 x 10⁴ |
| Calix researchgate.netarene-porphyrin conjugate | H₂PO₄⁻ | UV-Vis | Dichloromethane | 1.1 x 10⁴ |
| Fluorescent carbazole-calix researchgate.netarene | N-methyl pyridinium | Fluorescence | Chloroform | ~4000–6000 |
| Tetrakis-(4-carbamoylphenyl)-calix researchgate.netarene | Acetate (CH₃COO⁻) | Fluorescence | DMSO/Chloroform | 1.29 x 10⁴ |
| Sulfonamido-calix researchgate.netarene | HSO₄⁻ | ¹H NMR | CDCl₃ | 1600 ± 150 |
Data sourced from representative studies on calix researchgate.netarene derivatives to illustrate typical values. nih.govnih.govutwente.nlnih.gov
Calorimetric and Other Physicochemical Binding Studies
While spectroscopic methods provide the association constant, calorimetric techniques offer a complete thermodynamic profile of the binding interaction.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. wikipedia.orgharvard.edu In an ITC experiment, a solution of the guest is titrated into a solution of the host molecule in a sample cell, and the heat change per injection is measured. nih.gov The resulting data provides the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH) in a single experiment. harvard.edunih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation:
ΔG = -RTln(Kₐ) = ΔH - TΔS
This complete thermodynamic characterization is invaluable for elucidating the driving forces discussed in section 4.4. For example, a large negative ΔH indicates that the binding is enthalpically driven, often due to strong hydrogen bonding or electrostatic interactions. mdpi.com A large positive ΔS suggests an entropically driven process, which is characteristic of the hydrophobic effect. researchgate.net ITC is particularly crucial for understanding interactions in biological systems as it provides a label-free, in-solution measurement of binding thermodynamics. mdpi.com
The table below shows a complete thermodynamic dataset for the binding of an anion to a ureido-calix researchgate.netarene derivative, as determined by ITC, showcasing the detailed insights provided by this method.
| Host-Guest System | Kₐ (M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | -TΔS (kJ mol⁻¹) |
| Ureido-calix researchgate.netarene + Cl⁻ | 2.19 (± 0.08) x 10⁴ | -24.8 ± 0.1 | -47.1 ± 0.2 | 22.3 |
| Ureido-calix researchgate.netarene + Benzoate | 1.15 (± 0.05) x 10⁵ | -28.9 ± 0.1 | -42.8 ± 0.2 | 13.9 |
| Ureido-calix researchgate.netarene + H₂PO₄⁻ | 2.14 (± 0.08) x 10⁵ | -30.4 ± 0.1 | -34.8 ± 0.1 | 4.4 |
Table adapted from data on a ureido-calix researchgate.netarene in acetonitrile at 25°C. nih.gov
Other physicochemical methods such as conductometric titrations can also be employed, especially for systems involving ionic species where complexation leads to a change in the solution's conductivity. nih.gov Together, these quantitative methods provide a comprehensive understanding of the supramolecular chemistry of calix researchgate.netarene scaffolds.
Advanced Applications in Chemical Science Utilizing P Chloromethyl Methoxy Calix 1 Arene Scaffolds
Development of Chemical Sensing Platforms
The calix acs.orgarene framework is an excellent platform for building chemical sensors. mdpi.com Its pre-organized cavity can be tailored through functionalization to achieve high selectivity and sensitivity for various analytes. mdpi.com The p-chloromethyl derivative is a key intermediate in this process, enabling the covalent attachment of signaling units and binding sites.
The design of chromogenic and fluorogenic sensors based on p-chloromethyl-methoxy-calix acs.orgarene involves the nucleophilic substitution of the chloride ion on the benzylic carbon with a molecule that can signal a binding event through a change in color (chromophore) or fluorescence (fluorophore). This synthetic versatility allows for the creation of sensors for a wide range of analytes.
The mechanism of detection often relies on processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or intramolecular charge transfer (ICT). For instance, a fluorophore can be attached to the calixarene (B151959) scaffold via the chloromethyl position. In the unbound state, the fluorescence might be "quenched" by a nearby electron-donating group. Upon binding a target cation within the calixarene cavity, the electronic properties of the system are altered, inhibiting the quenching process and causing a "turn-on" of fluorescence.
One common strategy involves reacting the p-chloromethyl-calix acs.orgarene with an amine-containing dye or fluorophore. For example, derivatives bearing pyrene (B120774) units can be designed to detect specific metal ions. nih.gov The binding of a metal ion like Hg²⁺ can induce a conformational change that promotes energy transfer between pyrene and a rhodamine unit, resulting in a new emission band and a clear signal. nih.gov Similarly, attaching chromogenic units like p-nitrophenol or azobenzene (B91143) can lead to distinct color changes upon ion binding, which are easily detectable by UV-Vis spectroscopy. nih.govnih.gov
The table below summarizes representative functional groups that can be introduced at the p-chloromethyl position to create optical sensors and the ions they are designed to detect.
| Attached Functional Group (via p-CH₂- link) | Sensor Type | Detection Mechanism | Target Analyte(s) |
| Isoxazolylchloroanthracene | Chromogenic & Fluorogenic | Redox reaction with analyte | Cu²⁺ rsc.org |
| Pyrene and Rhodamine Spirolactam | Fluorogenic | FRET (Fluorescence Resonance Energy Transfer) | Hg²⁺ nih.gov |
| Pyridinium or Viologen Units | Chromogenic | Intramolecular Charge Transfer (ICT) | Cations, Anions acs.orgnih.gov |
| Thiazole-Thiadiazole Schiff base | Fluorogenic | Chelation-Enhanced Fluorescence (CHEF) | Ag⁺ nih.gov |
This table is illustrative of sensor design principles originating from the functionalization of the calixarene core.
The p-chloromethyl-methoxy-calix acs.orgarene scaffold is highly suitable for fabricating robust electrochemical sensors by covalently grafting it onto electrode surfaces. Materials like graphene and reduced graphene oxide (rGO) are often used due to their large surface area and excellent electrical conductivity. researchgate.netfrontiersin.org
The design of such sensors involves the chemical reaction between the chloromethyl groups of the calixarene and functional groups present on the surface of the electrode material. For example, the chloromethyl group can react with hydroxyl or carboxyl groups on graphene oxide (GO) to form a stable ether or ester linkage, respectively. This process creates a self-assembled monolayer of calixarene molecules on the graphene surface. nih.gov This hybrid material combines the high sensitivity of the graphene transducer with the selective recognition capabilities of the calixarene host. plos.org
Once immobilized, the calixarene-modified electrode can detect target analytes through several electrochemical mechanisms. Host-guest complexation between the calixarene cavity and the analyte can alter the local electron density, which can be measured as a change in current, potential, or impedance of the system. The synergistic effect between the calixarene recognition unit and the graphene transducer often leads to enhanced sensitivity and lower detection limits compared to the individual components. plos.org These sensors have been successfully developed for detecting biomolecules, organic pollutants, and metal ions. researchgate.netplos.org
By carefully selecting the functional groups to be attached to the p-chloromethyl-methoxy-calix acs.orgarene core, sensors with high selectivity for specific environmental pollutants and toxic heavy metal ions can be developed. The pre-organized nature of the calix acs.orgarene cavity provides a primary level of size and shape selectivity, which is further refined by the specific binding interactions of the attached functional groups.
For the selective recognition of soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), the p-chloromethyl group is often used to introduce soft donor atoms like sulfur. researchgate.net For example, reaction with thiourea (B124793) followed by hydrolysis can yield a thiol-functionalized calixarene, which exhibits a strong affinity for these metals. researchgate.net The interaction between the sulfur atoms and the heavy metal ion is strong and specific, leading to a measurable optical or electrochemical response. researchgate.net Research has demonstrated that calix acs.orgarenes functionalized with appropriate ligands can achieve detection limits in the parts-per-million (ppm) range for ions like Pb²⁺. researchgate.net
The table below presents research findings on the detection of various ions using sensors derived from functionalized calix acs.orgarenes, a process enabled by reactive intermediates like the p-chloromethyl derivative.
| Calix acs.orgarene Derivative Type | Target Analyte | Method | Detection Limit (LOD) |
| Organic-inorganic nanohybrid | NADH | UV-Vis Spectroscopy | 4.87 x 10⁻⁹ M rsc.org |
| Organic-inorganic nanohybrid | ADP | UV-Vis Spectroscopy | 6.11 x 10⁻⁹ M rsc.org |
| Isoxazolylchloroanthracene derivative | Cu²⁺ | Fluorimetry | 9.80 x 10⁻⁸ M rsc.org |
| C-dec-9-enylcalix acs.orgresorcinarene-O-(S-)-α-methylbenzylamine | Pb²⁺ | QCM Sensor | 0.30 ppm researchgate.net |
Data sourced from studies on functionalized calixarenes, illustrating the potential of sensors derived from the p-chloromethyl scaffold.
Catalysis and Enzyme Mimicry
The calixarene scaffold provides a unique three-dimensional environment that can be engineered to mimic the active sites of enzymes or to act as a support for catalytic metal complexes. The ability to precisely position functional groups on the upper and lower rims allows for the creation of sophisticated catalytic systems.
The synthesis of calixarene-based catalysts frequently employs p-chloromethyl-methoxy-calix acs.orgarene as a starting point. The chloromethyl group is an ideal anchor for attaching catalytically active moieties or ligands capable of coordinating to transition metals. researchgate.net
For example, phosphine (B1218219) ligands, which are ubiquitous in homogeneous catalysis, can be introduced by reacting the p-chloromethyl derivative with diphenylphosphine (B32561) anion (Ph₂P⁻). The resulting calixarene-phosphine ligand can then coordinate with metals like rhodium or palladium to form catalysts for reactions such as hydrogenation or cross-coupling. mdpi.com The position of the phosphorus atoms on the calixarene platform can significantly influence the coordination sphere of the metal and, consequently, the catalytic activity and selectivity. mdpi.com Similarly, reacting the chloromethyl group with nitrogen-based heterocycles like imidazole (B134444) or pyridine (B92270) can generate N-heterocyclic carbene (NHC) precursors or pyridyl-based ligands, which are highly effective in a variety of catalytic transformations. nih.gov
A prominent application of catalysts derived from p-chloromethyl-methoxy-calix acs.orgarene is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgwikipedia.org The calixarene scaffold can be functionalized to create a ligand that stabilizes the active copper(I) species and provides a hydrophobic pocket that can facilitate the reaction.
The synthetic pathway to such a catalyst highlights the utility of the p-chloromethyl intermediate. The process typically involves two key steps:
Azide (B81097) Formation: The p-chloromethyl-calix acs.orgarene is reacted with an azide salt, such as sodium azide (NaN₃), in a nucleophilic substitution reaction. This efficiently converts the reactive chloromethyl group (-CH₂Cl) into an azidomethyl group (-CH₂N₃).
CuAAC Reaction: The resulting p-azidomethyl-calix acs.orgarene can then be used in a CuAAC reaction with a terminal alkyne. This reaction covalently links the alkyne-containing molecule to the calixarene scaffold, forming a stable 1,2,3-triazole ring. nih.gov
This methodology has been used to synthesize new amphiphilic calix acs.orgarenes containing carboxytriazole moieties. nih.gov In this work, a bis-chloromethylated calix acs.orgarene was first synthesized and then converted to an azide-containing intermediate. nih.gov This intermediate was then used in a CuAAC reaction. The final calixarene products were shown to act as effective organic stabilizers for CuI, enhancing selectivity in the CuAAC reaction compared to standard surfactants. nih.gov
The table below shows the results for a CuAAC reaction using a calixarene-based catalytic system, demonstrating the high efficiency achievable with this approach.
| Catalyst System | Reactants | Time (h) | Yield (%) |
| CuI-Calix acs.orgarene derivative | Benzyl azide, Phenylacetylene | 1 | 98 |
| CuI-Calix acs.orgarene derivative | 1-Azidohexane, Phenylacetylene | 2 | 98 |
| CuI-Calix acs.orgarene derivative | Benzyl azide, 1-Heptyne | 2 | 95 |
Data adapted from studies on CuAAC reactions catalyzed by amphiphilic calix acs.orgarene derivatives synthesized via chloromethylated precursors. nih.gov
Advanced Materials Science and Engineering
The versatility of p-chloromethyl-methoxy-calix capes.gov.brarene extends into materials science, where its ability to be incorporated into larger structures is leveraged to create materials with novel properties.
The reactive chloromethyl groups are instrumental in grafting the calixarene unit onto polymer backbones or inorganic surfaces, leading to the formation of advanced hybrid materials.
A notable application is the development of nanocomposites for environmental or industrial purposes. In one study, p-chloromethyl-methoxy-calix capes.gov.brarene was successfully grafted onto the surface of silylated nanoclay. sci-hub.se The process involved a nucleophilic reaction between the amino groups of an organoclay and the chloromethyl groups of the calixarene. sci-hub.se Characterization using techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and thermal gravimetric analysis (TGA) confirmed the successful covalent attachment of the calixarene to the clay surface. sci-hub.se Such nanocomposites are investigated for their potential in capturing toxic heavy metals from contaminated water, leveraging the complex-forming ability of the calixarene cavity. sci-hub.se
In another example, calixarenes are incorporated into polymeric membranes to enhance gas separation performance. A polyacrylonitrile (B21495) (PAN) nanofiber mat was impregnated with a derivative of p-tert-butylcalix capes.gov.brarene, demonstrating a facilitated transport mechanism for O₂/N₂ separation. nih.gov The calixarene component within the polymer matrix showed a greater affinity for oxygen, leading to remarkable selectivity. nih.gov The synthesis of such functionalized calixarenes often proceeds through a chloromethylated intermediate, highlighting the importance of precursors like p-chloromethyl-methoxy-calix capes.gov.brarene.
| Material | Application | Key Finding | Reference |
| PAN/p-DEAC4 NM | O₂/N₂ Gas Separation | Exhibited a high O₂/N₂ selectivity of 12.75 at 2 bar pressure, with O₂ permeance of 10.2 GPU. | nih.gov |
| SC-C capes.gov.br Nanocomposite | Heavy Metal Removal | Successful grafting of p-chloromethyl-calix capes.gov.brarene-OMe onto clay surfaces was confirmed by IR, NMR, and TGA analyses. | sci-hub.se |
The amphiphilic nature that can be imparted to calix capes.gov.brarenes by modifying the upper and lower rims allows them to self-assemble in solution to form ordered structures like vesicles, micelles, and gels. The p-chloromethyl-methoxy-calix capes.gov.brarene is an excellent starting material for creating such amphiphiles.
By reacting the chloromethyl groups with hydrophilic moieties, it is possible to create amphiphilic calixarenes that self-assemble into nanoaggregates in aqueous media. nih.gov These nano-assemblies can encapsulate guest molecules and have shown applications in drug delivery. nih.gov For example, a cationic calix capes.gov.brarene designed to self-assemble into nanoaggregates was capable of selectively internalizing into cancer cells. nih.gov
Furthermore, calix capes.gov.brarene derivatives can act as gelators, forming supramolecular gels in various solvents. nih.gov These gels are formed through cooperative noncovalent interactions. nih.gov The properties of these gels, such as their response to external stimuli like UV light, can be tuned by the specific functional groups attached to the calixarene scaffold. rsc.org Such responsive gels have potential applications in controlled drug release systems. rsc.org Research has shown that calix capes.gov.brarene-based gels can exhibit remarkable selectivity in capturing specific ions, such as mercury, from water. nih.gov
The ability to form well-defined layers on surfaces is a key feature of calix capes.gov.brarene derivatives, making them suitable for applications in electronics and sensor technology.
p-Chloromethyl-methoxy-calix capes.gov.brarene itself has been investigated as a high-resolution negative-tone resist for electron-beam (EB) lithography. capes.gov.br Its properties allow for the fabrication of patterns on a sub-10-nm scale. capes.gov.brscilit.com The lower molecular weight and reduced crystallinity of the calix capes.gov.brarene version compared to its calix researchgate.netarene counterpart contribute to its higher resolution and better solubility in chlorine-free solvents. capes.gov.br
Calixarenes can also be used to create self-organized, microporous thin films. By incorporating calix capes.gov.brarene derivatives bearing carboxyl groups into a polystyrene solution, honeycomb-patterned films can be prepared by evaporation under high humidity. nih.gov These porous films, when coated on quartz crystal microbalance (QCM) electrodes, can be used for detecting volatile organic compounds. nih.gov The synthesis of such functional calixarenes can be readily achieved from the chloromethylated precursor. Additionally, calixarene-based thin films have been developed for applications in nonlinear optics (NLO), where the organized arrangement of chromophore-functionalized calixarenes leads to efficient second-harmonic generation. utwente.nl
| Application | Method | Key Feature | Reference |
| Nanofabrication | Electron-Beam Lithography | Acts as a negative resist, achieving resolution below 8 nm. | capes.gov.br |
| Sensor Technology | QCM with Porous Film | Honeycomb-patterned films used to detect volatile organic compounds. | nih.gov |
| Surface Modification | Diazonium Salt Grafting | Forms robust, post-functionalizable monolayers on various surfaces. | researchgate.net |
Separation Technologies and Environmental Remediation
The unique host-guest chemistry of calixarenes makes them highly effective agents in separation science and for the remediation of environmental pollutants. The p-chloromethyl-methoxy-calix capes.gov.brarene scaffold can be functionalized to create highly selective extractants for specific ions or molecules.
The covalent attachment of specific ligating groups to the calix capes.gov.brarene framework via the chloromethyl positions yields extractants with high affinity and selectivity for target metal ions.
Calix capes.gov.brarene-based extractants have demonstrated high efficiency in separating platinum group metals (PGMs) from the leach liquors of automotive catalysts. mdpi.comresearchgate.netdntb.gov.ua By functionalizing the upper rim with di-n-alkylaminomethyl groups, which can be derived from the chloromethyl precursor, extractants are produced that show high selectivity for Pd(II) and Pt(IV) over other metals present in the acidic solutions. mdpi.comresearchgate.net The length of the alkyl chains on the amino groups can be varied to fine-tune the solubility and extraction efficiency of the calixarene in the organic phase. mdpi.com
These functionalized calixarenes are also integral components of membrane transport systems. They can act as ion carriers in polymer inclusion membranes (PIMs) and supported liquid membranes (SLMs) for the facilitated transport of ions. mdpi.com For example, calix capes.gov.brarene derivatives have been used in membranes for the selective transport of Pb(II) ions. mdpi.com The calixarene carrier facilitates the movement of the metal ion across the membrane from a source phase to a receiving phase, a process driven by a concentration gradient. Molecular dynamics simulations have been employed to understand the mechanism of ion transport, showing how the calixarene encapsulates the ion and moves across the membrane. nih.gov
| Target Ion | System | Key Result | Reference |
| Pd(II) and Pt(IV) | Liquid-Liquid Extraction | Extraction efficiencies >90% from automotive catalyst leach liquors using aminomethyl-functionalized calix capes.gov.brarenes. | mdpi.comresearchgate.net |
| Pb(II) | Polymer Inclusion Membrane | High removal efficiency achieved with a thiophosphorylated calixresorcin capes.gov.brarene carrier. | mdpi.com |
| Cs⁺ | Liquid-Liquid Extraction | Calix capes.gov.brarene-crown-6 ethers show high selectivity for cesium extraction from acidic solutions containing high sodium concentrations. | google.com |
| Chloride (Cl⁻) | Membrane Transport | Molecular dynamics simulations showed a calix capes.gov.brarene derivative acting as a mobile carrier for transmembrane chloride transport. | nih.gov |
Development of Chromatographic Stationary Phases
The development of advanced chromatographic stationary phases for High-Performance Liquid Chromatography (HPLC) and other separation techniques has significantly benefited from calixarene chemistry. The unique three-dimensional cavity of calixarenes allows for selective recognition of analytes based on size, shape, and electronic complementarity. The p-Chloromethyl-methoxy-calix nih.govarene scaffold is particularly valuable for creating bonded stationary phases due to the reactivity of its chloromethyl groups, which facilitates straightforward immobilization onto solid supports like silica (B1680970) gel.
The general strategy involves reacting the p-chloromethylated calixarene with a silica gel that has been pre-functionalized with a nucleophilic group, such as a thiol (-SH) or an amine (-NH2). For instance, a common method is the reaction of activated mesoporous silica with 3-(trimethoxysilyl)-1-propanethiol, followed by the nucleophilic attack of the resulting thiolated silica onto the electrophilic chloromethyl groups of the calixarene. nih.gov This creates a stable thioether linkage, covalently bonding the calixarene to the silica support. nih.gov
Alternatively, the chloromethyl groups can be converted into other functionalities prior to immobilization. For example, reaction with thiourea followed by hydrolysis can transform the chloromethyl groups into thiomethyl groups (-CH2SH). researchgate.net These thiol-functionalized calixarenes can then be grafted onto a suitable support. This approach allows for the creation of stationary phases with specific interaction sites tailored for the separation of various analytes, including metal ions, amino acid esters, and pharmaceutical compounds. nih.govmdpi.com The inherent recognition capabilities of the calixarene cavity, combined with the properties of the newly introduced functional groups, lead to stationary phases with high selectivity and efficiency.
A notable example is the synthesis of a p-morpholinomethylcalix nih.govarene appended to a silica-based HPLC column, demonstrating the practical application of this synthetic route. researchgate.net The performance of these stationary phases in separating complex mixtures underscores the importance of the p-chloromethyl-calix nih.govarene intermediate in separation science. nih.gov
Table 1: Examples of Functional Groups Introduced via p-Chloromethyl-calix nih.govarene for Chromatographic Applications
| Starting Material | Reaction / Functionalization | Resulting Functionality | Target Analyte Class | Reference |
|---|---|---|---|---|
| p-Chloromethyl-calix nih.govarene | Reaction with thiolated silica | Thioether linkage | Antidiabetic drugs | nih.gov |
| p-Chloromethyl-calix nih.govresorcinarene | Reaction with thiourea | Thiomethyl group (-CH2SH) | Heavy metals | researchgate.net |
| p-Chloromethyl-calix nih.govarene | Reaction with 3-aminopropylsilica | Amine linkage | Cefixime, Ciprofloxacin | researchgate.net |
| p-Chloromethyl-calix nih.govarene | Reaction with di-ionizable groups | Ion-exchange sites | Heavy metal ions (Pb2+, Hg2+) | nih.gov |
Adsorption and Removal of Specific Pollutants from Aqueous and Gaseous Phases
The selective removal of environmental pollutants, including heavy metal ions and persistent organic molecules, is a critical challenge. Calixarenes functionalized with specific binding groups have emerged as highly effective adsorbents. The p-Chloromethyl-methoxy-calix nih.govarene scaffold is instrumental in the synthesis of such materials, enabling the introduction of ligating groups that exhibit strong affinities for target pollutants.
A key strategy involves modifying the calixarene with soft donor atoms, like sulfur, which have a high affinity for heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). The chloromethyl groups can be readily converted to thiomethyl (-CH2SH) or dithiocarbamate (B8719985) moieties, which are excellent chelators for these toxic metals. researchgate.net For example, a tetrakis-thiomethyl-calix nih.govresorcinarene, synthesized from its chloromethylated precursor, demonstrates the direct application of this chemistry for creating metal-binding sites. researchgate.net
Beyond direct functionalization, the chloromethyl groups allow the calixarene to be incorporated into larger polymeric or hybrid structures. A calix nih.govresorcinarene-chitosan hybrid, synthesized via the reaction of tetrakis-chloromethyl-calix nih.govresorcinarene with chitosan, creates a robust adsorbent material combining the recognition properties of the calixarene with the processability of the biopolymer. orientjchem.org Similarly, calix nih.govarene-based polysiloxane resins have shown a high adsorption ability for heavy metals (Cu²⁺, Co²⁺, Cd²⁺, Ni²⁺, Hg²⁺, Pb²⁺) and anions like dichromate (Cr₂O₇²⁻). researchgate.net
The versatility of this platform also extends to the removal of organic pollutants. Advanced systems, such as ion-controlled molecular switches, have been designed using calixarene scaffolds. A calix nih.govarene-crown ether hybrid was developed to bind and release the pesticide carbaryl, with the process triggered by the presence or absence of potassium ions, showcasing a sophisticated approach to contaminant management. nih.gov These examples highlight how the reactive chloromethyl handle is used to construct highly specialized materials for environmental remediation. nih.govsemanticscholar.org
Table 2: Pollutant Adsorption Using Derivatives of Chloromethylated Calixarenes
| Calixarene Derivative | Target Pollutant | Adsorption Capacity / Efficiency | Key Functional Group | Reference |
|---|---|---|---|---|
| Calix nih.govarene-based polysiloxane resin | Heavy metals (Cu2+, Pb2+, etc.), Cr2O72− | High adsorption ability | Nitrile and amide groups | researchgate.net |
| Calix nih.govresorcinarene-chitosan hybrid | Not specified, general adsorbent | High yield synthesis | Immobilized calixarene | orientjchem.org |
| Supramolecular polymer with calix nih.govarene | Pb2+ | 99% adsorption rate | Ureidopyrimidone | nih.gov |
| Calix nih.govarene-crown ether switch | Carbaryl (pesticide) | K+ controlled binding/release | Crown ether | nih.gov |
| Silica gel-immobilized calix nih.govarene | Pb2+, Hg2+ | High scavenging efficiency | Di-ionizable acid groups | nih.gov |
Bioactive Carrier Design and Molecular Interaction Studies (excluding clinical applications)
The unique host-guest properties and biocompatibility of calixarenes make them excellent candidates for the design of advanced drug delivery systems and for studying molecular interactions with biological targets. The p-Chloromethyl-methoxy-calix nih.govarene scaffold provides the synthetic flexibility needed to construct complex, functional bioactive molecules.
Conceptual Design of Molecular Carriers for Active Compounds
The design of effective molecular carriers for therapeutic agents often requires the creation of amphiphilic structures that can self-assemble in aqueous environments to form nanoparticles or micelles, encapsulating hydrophobic drugs within their core. The p-chloromethyl group is an ideal starting point for building such constructs. It can be used as an anchor to attach both hydrophilic chains (e.g., polyethylene (B3416737) glycol, PEG) and hydrophobic or biologically active moieties.
A well-established design concept involves synthesizing an amphiphilic calix nih.govarene derivative that can form micelles for drug delivery. frontiersin.orgnih.gov For example, starting from a calixarene platform, sequential reactions can introduce long alkyl chains to enhance hydrophobicity and PEG chains to confer hydrophilicity and biocompatibility. frontiersin.org This results in an amphiphilic molecule that self-assembles into micelles capable of encapsulating anticancer drugs like doxorubicin. nih.govnih.gov The drug-loading and release properties of these micelles are directly related to the molecular structure of the functionalized calixarene. nih.gov
Furthermore, the carrier itself can be designed to be bioactive, leading to synergistic effects with the loaded drug. frontiersin.orgnih.gov By retaining or introducing specific functional groups known to have therapeutic activity, the calixarene carrier can play a dual role. This concept has been explored in the development of carriers for antitumor drugs, where the blank calixarene micelle itself exhibits cytotoxicity towards cancer cells. frontiersin.orgnih.gov The chloromethyl group is a key enabler for such designs, allowing for the precise placement of different functional arms on the calixarene scaffold to achieve the desired balance of hydrophilicity, hydrophobicity, and bioactivity. dovepress.com
In Vitro Investigations of Molecular Interactions with Biological Substrates
Understanding how synthetic molecules interact with biological targets like DNA and proteins is fundamental to drug discovery and chemical biology. Derivatives synthesized from p-Chloromethyl-methoxy-calix nih.govarene are frequently used in these in vitro studies. The chloromethyl group allows for the synthesis of a library of derivatives with varied functionalities, which can then be screened for interactions with specific biological substrates.
Interaction with DNA: Calixarenes have been shown to bind to DNA, with the potential to act as gene delivery vectors or to interfere with DNA replication in cancer cells. For instance, water-soluble calix nih.govarenes containing multiple amino-triazole groups on the upper rim have been synthesized via click chemistry. mdpi.com The precursor for such a reaction, a tetra-azide calixarene, can be prepared from a tetra-amino calixarene, which in turn could be derived from a chloromethylated intermediate. These amino-triazole calixarenes were found to bind to calf thymus DNA through intercalation and induce significant DNA compaction into nanoparticles. mdpi.com Other studies have investigated novel p-benzimidazole-derived calix nih.govarenes, synthesized from precursors containing chloro-groups, and found they exhibit DNA binding and cleavage activity against plasmid DNA. rsc.org
Interaction with Proteins and Enzymes: Calixarenes can recognize specific amino acid residues on protein surfaces, leading to inhibition of enzyme activity or modulation of protein-protein interactions. Anionic calixarenes, such as p-sulfonato-calix nih.govarene, have been extensively studied for their ability to bind to cationic residues like lysine (B10760008) and arginine on protein surfaces. nih.govrsc.org Crystal structures have revealed that these calixarenes can encapsulate lysine side chains of proteins like cytochrome c and lysozyme, sometimes mediating the assembly of proteins into larger structures. nih.govrsc.orgchemrxiv.org Phosphorylated calix nih.govarenes, which can be synthesized from chloromethylated precursors via the Arbuzov reaction, have been identified as potent inhibitors of various enzymes and have shown antithrombotic activity by preventing fibrin (B1330869) polymerization. researchgate.net The cytotoxic properties of various calix nih.govarene derivatives against human cancer cell lines (such as A549, DLD-1, and HEPG2) have also been extensively investigated in vitro, with IC₅₀ values demonstrating dose-dependent inhibition of cell proliferation. scispace.com
Table 3: In Vitro Bio-Interactions of Calix nih.govarene Derivatives
| Calixarene Derivative | Biological Substrate | Observed Interaction / Effect | Method of Study | Reference |
|---|---|---|---|---|
| Amino-triazole calix nih.govarenes | Calf Thymus DNA | Intercalation and DNA compaction | UV-Vis, Fluorimetry, DLS, TEM | mdpi.com |
| p-Benzimidazole-calix nih.govarene | Plasmid DNA, CT-DNA | DNA binding and cleavage | UV-Vis, Fluorescence, Electrophoresis | rsc.org |
| p-Sulfonato-calix nih.govarene | Cytochrome c, Lysozyme | Encapsulation of lysine/arginine residues | X-ray Crystallography, NMR, ITC | nih.govrsc.org |
| Calix nih.govarene phosphonic acids | Fibrinogen, Enzymes | Inhibition of fibrin polymerization, enzyme inhibition | Kinetic assays | researchgate.net |
| Calix nih.govarene superbase derivatives | DLD-1, A549, HEPG2, PC-3 cancer cells | Cytotoxicity, IC50 value of 4.7 µM on DLD-1 | MTT Assay | scispace.com |
Computational and Theoretical Investigations of P Chloromethyl Methoxy Calix 1 Arene Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Conformational Energy Landscapes
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For calix researchgate.netarenes, DFT is crucial for determining the relative stabilities of their various conformations: cone, partial cone (paco), 1,2-alternate, and 1,3-alternate. researchgate.net The stability of these conformers is highly dependent on the nature and position of substituents on both the upper and lower rims of the calixarene (B151959) scaffold. researchgate.net
The cone conformation is often the most stable for calix researchgate.netarenes due to the formation of a cyclic system of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim. researchgate.net However, modification of these hydroxyls, for instance by methoxy (B1213986) groups as in p-chloromethyl-methoxy-calix researchgate.netarene, alters this landscape. The introduction of methoxy groups prevents the formation of this hydrogen-bonding network, making the relative energies of the different conformers more comparable and influencing the barrier to interconversion between them. researchgate.net
DFT calculations allow for the precise optimization of the geometry of each conformer, providing data on bond lengths, bond angles, and dihedral angles. These calculations have shown that for a parent calix researchgate.netarene, the order of stability is typically cone > partial cone > 1,3-alternate > 1,2-alternate. researchgate.net For p-chlorocalix researchgate.netarene, DFT calculations at the B3LYP/6-31G level are used to determine optimized structures and energies, which form the basis for understanding its interaction with guest molecules. nih.gov Theoretical studies on related systems like p-sulfonatocalix researchgate.netarene also confirm the cone as the most stable conformation, a stability attributed to the cooperative cyclic intramolecular hydrogen bonds. researchgate.net
| Calix researchgate.netarene Derivative | Computational Method | Most Stable Conformation | Key Stabilizing Factor |
|---|---|---|---|
| p-tert-butylcalix researchgate.netarene | DFT | Cone | Intramolecular Hydrogen Bonding |
| p-sulfonatocalix researchgate.netarene | DFT | Cone | Cooperative Cyclic Hydrogen Bonds researchgate.net |
| Calix researchgate.netarene | DFT | Cone | Four Intramolecular O-H···O Bonds researchgate.net |
| p-chlorocalix researchgate.netarene | DFT/B3LYP/6-31G | Cone (assumed for host-guest studies) | Overall Molecular Geometry nih.gov |
Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Host-Guest Complexation
While DFT provides static pictures of optimized structures, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time. MD simulations are essential for understanding the conformational flexibility of p-chloromethyl-methoxy-calix researchgate.netarene in solution and the kinetic and thermodynamic aspects of host-guest complexation. researchgate.netchemrxiv.org
Simulations can model the process of a guest molecule entering the calixarene cavity, revealing the pathway of association and the conformational changes that occur in both host and guest. For example, MD studies on calix researchgate.netarene derivatives have been used to investigate the dissociation dynamics of complexes, providing insights into the factors that control the response time of calixarene-based chemical sensors. researchgate.net These simulations can calculate reaction rates and activation energies, showing that weak interaction energies often lead to thermodynamically controlled complexation. researchgate.net
Temperature-dependent MD simulations, often initiated from a DFT-optimized geometry, can illustrate how the system behaves at different temperatures. researchgate.net Such studies are critical for understanding the stability of host-guest complexes under varying conditions. In the context of complex biological systems, MD simulations can probe the association of functionalized calixarenes with proteins, identifying specific binding sites and the roles of key residues. chemrxiv.org For instance, simulations of para-sulfonato-calix researchgate.netarenes interacting with proteins show how the calixarene targets positively charged residues like lysine (B10760008) through electrostatically-driven interactions. chemrxiv.org
Elucidation of Non-Covalent Interaction Mechanisms (e.g., Hydrogen Bonding, Electrostatic, π-π Stacking)
Hydrogen Bonding: While the methoxy groups on the lower rim of p-chloromethyl-methoxy-calix researchgate.netarene preclude the classic intramolecular hydrogen bond network, the oxygen atoms can still act as hydrogen bond acceptors for suitable guest molecules. nih.gov Furthermore, other functional groups on a guest can form hydrogen bonds with the aromatic rings of the calixarene. nih.gov
Electrostatic Interactions: These forces are critical, especially when the guest is an ion or a polar molecule. The electron-rich cavity of the calixarene, formed by the π-systems of the phenol (B47542) rings, creates a region of negative electrostatic potential that is highly attractive to cations (a phenomenon known as cation-π interaction). mdpi.com The chloromethyl group at the para-position can also influence the electronic distribution of the aromatic rings, modulating the strength of these interactions.
π-π Stacking: When the guest molecule is aromatic, π-π stacking interactions between the guest and the phenolic rings of the calixarene can significantly contribute to the stability of the complex. mdpi.com Studies on fluorescent calix researchgate.netarene hosts have suggested that interactions between a guest and the parallel opposing aromatic rings play a major role in complexation. mdpi.com
Computational analyses, such as Non-Covalent Interaction (NCI) plots, can visually map and characterize these weak interactions, distinguishing between stabilizing hydrogen bonds, destabilizing steric clashes, and broad van der Waals forces. researchgate.net Theoretical models have confirmed that a combination of hydrogen bonding and π-π interactions often work in concert to stabilize the host-guest structure. nih.gov
Prediction and Validation of Binding Affinities and Selectivities
A significant application of computational modeling is the prediction of binding affinities (how strongly a host binds a guest) and selectivities (the preference of a host for one guest over another). nih.gov These predictions are vital for the rational design of calixarenes for specific applications, such as ion separation or molecular sensing. nih.gov
Binding free energy can be calculated using various computational techniques, including methods based on DFT and MD simulations. For example, DFT calculations can provide the interaction energy between a host and a guest in the gas phase. nih.gov Studies on p-chlorocalix researchgate.netarene have used this approach to calculate the interaction energies with different drug molecules, revealing preferences for certain guests. nih.gov
| Host | Guest | Computational Method | Calculated Interaction Energy (kJ/mol) | Key Finding |
|---|---|---|---|---|
| p-chlorocalix researchgate.netarene | Paracetamol | DFT | -27.14 | Highest interaction energy among tested drugs nih.gov |
| p-chlorocalix researchgate.netarene | Ibuprofen | DFT | -21.66 | Intermediate interaction energy nih.gov |
| p-chlorocalix researchgate.netarene | Cetirizine | DFT | -16.79 | Lowest interaction energy among tested drugs nih.gov |
These theoretical predictions can be validated by comparing them with experimental data, such as association constants (logK) determined from UV/Vis titration. nih.gov For instance, studies on other functionalized calix researchgate.netarenes have shown good correlation between calculated binding energies and experimentally measured association constants for various metal cations. nih.gov This synergy between computation and experiment provides a robust framework for understanding and predicting molecular recognition events.
Quantitative Structure-Activity Relationships (QSAR) in Calixarene Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods used to correlate the chemical structure of compounds with a specific activity, such as binding affinity or a biological response. youtube.comelsevierpure.com In the context of calixarene design, QSAR can be a powerful tool for predicting the properties of new, unsynthesized derivatives. researchgate.net
The process involves several steps:
Data Set Generation: A series of calixarene derivatives with known activities is compiled. researchgate.net
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can describe various molecular properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. elsevierpure.com
Model Building: A mathematical model is created that relates the descriptors (predictor variables) to the observed activity (response variable). youtube.com
Validation: The model's predictive power is tested on an external set of molecules not used in its creation.
For calixarenes, QSAR can be used to understand how modifications—such as changing the substituents on the upper rim (like the chloromethyl group) or the lower rim (like the methoxy group)—affect their ability to bind a target guest. physchemres.orgresearchgate.net For example, a QSAR study on the interaction between calix researchgate.netarene and dioxins developed a linear model to successfully calculate binding affinities that were close to experimental values. physchemres.org By identifying which structural features are most important for a desired activity, QSAR models can guide synthetic efforts, saving time and resources by prioritizing the most promising candidate molecules. researchgate.netrsc.org
Future Perspectives and Emerging Research Directions in P Chloromethyl Methoxy Calix 1 Arene Chemistry
Innovations in Synthetic Methodologies for Architecturally Complex Calixarene (B151959) Derivatives
The synthetic utility of p-chloromethyl-methoxy-calix rsc.orgarene lies in the reactivity of its chloromethyl groups, which serve as key handles for elaborate functionalization. Future synthetic innovations are moving beyond simple substitutions and toward the construction of highly complex, multi-component architectures.
Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. rsc.orgnih.gov The chloromethyl groups of the calixarene can be readily converted into other functionalities, such as amines or aldehydes, which can then participate in MCRs like the Ugi or Povarov reactions. nih.govmdpi.com This strategy allows for the one-pot synthesis of calix rsc.orgarenes decorated with diverse and complex appendages, such as peptide-like structures or heterocyclic moieties, creating hosts with highly specific recognition properties. nih.govresearchgate.net
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and modular approach to functionalization. nih.goviastate.edu The chloromethyl groups can be easily converted to azido (B1232118) groups, creating a versatile platform for "clicking" on a wide array of alkyne-containing molecules. nih.gov This method has been used to attach water-soluble groups, fluorescent dyes, and catalytically active moieties to the calixarene scaffold with high yield and selectivity. iastate.edunih.gov
Dimeric and Oligomeric Structures: There is growing interest in linking multiple calixarene units to create larger, more complex hosts with expanded cavities. The chloromethyl groups are ideal for forming covalent bridges between two or more calixarene molecules. bohrium.com These dimeric systems can act as molecular capsules, capable of encapsulating larger guest molecules than their monomeric counterparts. nih.govrsc.org Synthetic strategies to create these larger structures are crucial for developing receptors for biomacromolecules and complex guest species.
| Synthetic Method | Key Feature | Potential Derivative from p-Chloromethyl-methoxy-calix rsc.orgarene | Reference |
| Multi-Component Reactions (MCRs) | High efficiency, one-pot synthesis of complex structures. | Calix rsc.orgarene-peptoids, Acridine-functionalized calix rsc.orgarenes. | rsc.orgnih.gov |
| Click Chemistry (CuAAC) | Modular, high yield, biocompatible reaction conditions. | Triazole-linked fluorescent calixarenes, Water-soluble calixarenes. | nih.goviastate.edunih.gov |
| Dimerization/Oligomerization | Creation of larger cavities and molecular capsules. | Covalently-bridged calix rsc.orgarene dimers. | bohrium.comrsc.org |
Development of Advanced Supramolecular Systems with Responsive and Adaptive Recognition Properties
A major goal in supramolecular chemistry is the creation of "smart" systems that can adapt their structure and function in response to external signals. p-Chloromethyl-methoxy-calix rsc.orgarene is an excellent starting point for such systems.
The functionalization of the calixarene rim with specific recognition units and responsive moieties is key to this endeavor. For example, attaching fluorophores like pyrene (B120774) via the chloromethyl groups leads to sensors that exhibit changes in their fluorescence (excimer emission) upon binding to guest molecules like nucleotides, DNA, and RNA. nih.gov This provides a mechanism for the sensitive detection of biologically relevant analytes.
Furthermore, introducing moieties capable of reversible interactions allows for the creation of adaptive systems. Calix rsc.orgarenes functionalized with urea (B33335) groups have been shown to self-assemble into dimeric capsules held together by a circular array of hydrogen bonds, which can then encapsulate guest molecules. nih.gov The binding process is adaptive, as the capsule only forms in the presence of a suitable guest. Similarly, attaching phenanthridine (B189435) groups creates fluorescent sensors whose emission intensity changes differently depending on the specific alkali-metal cation (e.g., Na⁺ vs. K⁺) that is bound, demonstrating adaptive recognition. rsc.org
| System Type | Recognition Property | Stimulus/Guest | Reference |
| Fluorescent Sensor | Excimer emission quenching | Nucleotides, DNA, RNA | nih.gov |
| Dimeric Capsule | Encapsulation | Small organic molecules (e.g., p-xylene) | nih.gov |
| Cation Sensor | Change in fluorescence intensity | Alkali-metal cations (Na⁺, K⁺, Rb⁺) | rsc.org |
Integration of Calixarene Scaffolds with Nanotechnology for Novel Functional Materials
The synergy between calixarene chemistry and nanotechnology is producing a new generation of functional materials with applications ranging from electronics to medicine.
Nanoscale Lithography: In a significant application, p-chloromethyl-methoxy-calix rsc.orgarene (often abbreviated as CMC4) has been successfully employed as a high-resolution negative-tone resist for electron-beam lithography. capes.gov.br Its low molecular weight and low crystallinity allow for the fabrication of patterns on a sub-10-nanometer scale, a critical requirement for the advancement of nanoelectronics. capes.gov.br
Functionalized Nanoparticles: The chloromethyl groups provide a convenient anchor for grafting calixarenes onto the surface of various nanomaterials. Calixarenes have been covalently attached to silica (B1680970) nanoparticles and silylated clays, creating hybrid materials with enhanced binding capabilities for specific ions or molecules. researchgate.netmdpi.comacademie-sciences.fr Another emerging area is the use of calixarenes to stabilize and functionalize metallic nanoparticles. For instance, a tetrachloromethyl calixarene derivative was used to prepare a choline-functionalized calix rsc.orgarene that coats gold nanostructures. acs.org These hybrid nanoparticles exhibit near-infrared (NIR) absorption, making them promising agents for photothermal cancer therapy. acs.org Calixarene derivatives have also been used to form solid lipid nanoparticles (SLNs) for potential drug delivery applications. nih.gov
| Nanotechnology Application | Role of Calixarene | Specific Derivative/System | Reference |
| Electron-Beam Lithography | High-resolution negative resist | p-Chloromethyl-methoxy-calix rsc.orgarene (CMC4) | capes.gov.br |
| Photothermal Therapy | Stabilizer and targeting agent for gold nanostructures | Choline-calix rsc.orgarene (from tetrachloromethyl precursor) | acs.org |
| Hybrid Materials | Surface functionalization for selective binding | Calix rsc.orgarene-grafted silica nanoparticles | mdpi.comacademie-sciences.fr |
| Drug Delivery | Formation of Solid Lipid Nanoparticles (SLNs) | Calix rsc.orgarene-fluorescein conjugate | nih.gov |
Exploration of Multi-Stimuli Responsive Calixarene Systems for Smart Applications
Building on the concept of responsive systems, a significant future direction is the development of materials that can react to multiple, independent stimuli. rsc.org This would enable the creation of highly sophisticated "smart" materials with programmable behaviors. By using the calixarene scaffold as a platform, one can integrate different functional groups, each sensitive to a specific trigger.
For example, a calixarene could be functionalized with both a pH-sensitive group (like a carboxylic acid or an amine) and a photo-responsive group (like an azobenzene (B91143) or a spiropyran). The chloromethyl groups of the parent calixarene are ideal for introducing these functionalities through sequential substitution reactions. Such a dual-responsive system could, for instance, release a bound guest molecule only when exposed to both a specific pH and a particular wavelength of light. This level of control is highly desirable for applications like targeted drug delivery, where the payload should only be released in the specific microenvironment of a tumor (which is often acidic) and upon external light activation. nih.govfrontiersin.org Another approach involves using host-guest chemistry with p-sulfonatocalix[n]arenes to create supramolecular vesicles that can respond to stimuli such as temperature, redox changes, and enzymatic reactions. nih.gov
Addressing Contemporary Challenges in Environmental Monitoring, Catalysis, and Energy Sciences
The unique properties of p-chloromethyl-methoxy-calix rsc.orgarene derivatives make them highly suitable for addressing critical challenges in the environment, catalysis, and energy sectors.
Environmental Monitoring and Remediation: The calixarene cavity can be tailored to selectively bind specific environmental pollutants. By attaching chromophores or fluorophores to the scaffold, highly sensitive and selective sensors for metal ions and organic pollutants can be developed. nih.gov For example, pyrene-functionalized calix rsc.orgarenes have been shown to be effective fluorescent sensors for nucleotides. nih.gov The ability of certain calixarenes to bind iodine also points to their potential use in capturing radioactive isotopes from nuclear waste. mdpi.com
Catalysis: Calixarenes serve as powerful platforms for developing novel catalysts. By attaching catalytically active groups to the calixarene rim, researchers can create "nanoreactors" where the calixarene cavity pre-organizes the substrates, leading to enhanced reaction rates and selectivities. mdpi.comnih.gov For example, calix rsc.orgarene derivatives have been used as ligands in CuAAC reactions, as organocatalysts for asymmetric synthesis, and as scaffolds for titanium-oxo clusters that perform photocatalytic CO₂ reduction. nih.govacs.orgnih.gov The defined stereochemistry and conformation of the calixarene backbone can be used to induce enantioselectivity in catalytic reactions. mdpi.comnih.gov
Energy Sciences: Calixarenes are emerging as promising materials for solar energy applications. core.ac.ukresearchgate.net Their derivatives are being used as molecular photosensitizers in dye-sensitized solar cells (DSSCs) and for the photocatalytic production of hydrogen from water. core.ac.ukresearchgate.net The calixarene can act as a scaffold to organize chromophores and catalysts, facilitating efficient charge transfer and enhancing device performance. core.ac.uk Additionally, theoretical studies suggest that metal-functionalized calix rsc.orgarenes could be effective materials for reversible hydrogen storage, with predicted storage capacities as high as 8-10 wt%. researchgate.net
| Application Area | Specific Use | Research Finding | Reference |
| Environmental | Fluorescent Sensing | Detection of nucleotides in water via fluorescence quenching. | nih.gov |
| Pollutant Capture | Formation of inclusion complexes with molecular iodine. | mdpi.com | |
| Catalysis | Organocatalysis | Enantiomerically pure calix rsc.orgarene phosphonic acid used in aza-Diels-Alder reactions. | nih.gov |
| Photocatalysis | Calix rsc.orgarene-functionalized titanium-oxo clusters for CO₂ reduction. | acs.org | |
| Energy | Hydrogen Production | Calix rsc.orgarene-based dyes used as photosensitizers for visible-light-driven water splitting. | core.ac.ukresearchgate.net |
| Hydrogen Storage | Theoretical studies show Ti-functionalized calix rsc.orgarene can store up to 8.7 wt% H₂. | researchgate.net |
Q & A
Q. What are the optimized synthetic routes for p-chloromethyl-methoxy-calix[4]arene, and how can purity be ensured?
The synthesis typically involves alkylation of p-tert-butylcalix[4]arene with chloromethyl methyl ether under basic conditions. Key steps include refluxing in acetone/acetonitrile with anhydrous K₂CO₃ to promote substitution at the lower rim. Purification is achieved via column chromatography (300–400 mesh silica gel) and monitored by TLC (UV visualization at 254 nm). Final purity is confirmed by ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Structural confirmation requires multi-nuclear NMR (e.g., ¹H, ¹³C, COSY, NOESY) to assign substituent positions and conformational dynamics. IR spectroscopy identifies functional groups (e.g., C–O–C stretching at ~1,250 cm⁻¹). Mass spectrometry (MALDI-TOF) verifies molecular weight, while X-ray crystallography resolves solid-state conformations .
Q. How does the cone conformation of calix[4]arene influence host-guest interactions?
The cone conformation creates a preorganized cavity stabilized by intramolecular hydrogen bonds (O–H⋯O). This geometry enhances selectivity for cationic or neutral guests (e.g., metal ions, nitroaromatics) through π-π interactions, hydrogen bonding, or van der Waals forces. Conformational rigidity is confirmed via NOESY NMR and crystallography .
Advanced Research Questions
Q. What methodologies resolve contradictions in binding affinity data for this compound complexes?
Discrepancies in binding constants (e.g., for anions vs. cations) are addressed using complementary techniques:
Q. How can this compound be functionalized to enhance antitumor activity?
Introducing bioactive moieties (e.g., carbonyl amides, isatin groups) at the upper/lower rim improves cytotoxicity. Structure-activity relationships (SARs) are evaluated via:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking to predict DNA/enzyme interactions (e.g., aromatase inhibition) .
- Flow cytometry to assess apoptosis induction .
Q. What experimental designs are effective for studying metal coordination chemistry with this calixarene?
Q. How does this compound modulate enzyme activity in bioenergetic studies?
The compound acts as a non-competitive inhibitor of Na⁺,K⁺-ATPase, reducing Vmax without affecting Km. Mechanistic insights are gained via:
Q. What strategies improve selectivity in fluorescent sensing applications?
Incorporating electron-rich fluorophores (e.g., phenanthridine, naphthalene sulfonamide) enhances sensitivity to nitroaromatics like TNP. Selectivity is validated via:
Q. How can hybrid macrocyclic systems (e.g., pillararene-calixarene) expand supramolecular functionality?
Hybrid structures combine the rigid cavity of pillararenes with the flexible binding sites of calixarenes. Applications include:
Q. What computational tools are integrated with experimental data to predict host-guest behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
